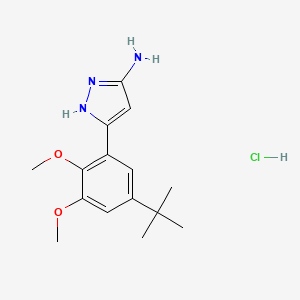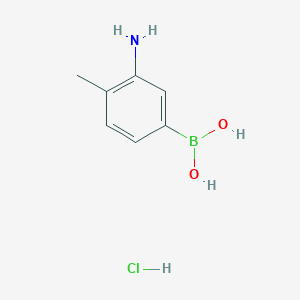
3-(5-tert-butyl-2,3-dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(5-tert-butyl-2,3-dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride" is a derivative of the 1H-pyrazole class, which is known for its diverse chemical properties and potential applications in various fields, including medicinal chemistry. The tert-butyl group and dimethoxyphenyl substituents on the pyrazole ring may influence the compound's physical and chemical properties, as well as its reactivity and potential biological activity.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with appropriate electrophiles. For instance, the synthesis of 1,5-diaminopyrazoles can be achieved through N-amination of 3-amino-5-tert-butylpyrazole with hydroxylamine-O-sulfonic acid, which provides good regiochemical control . Similarly, tert-butylhydrazine hydrochloride can be used to synthesize a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, with the reaction conditions affecting the regioselectivity of the product . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the dimethoxyphenyl group.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using experimental techniques such as single-crystal X-ray diffraction (SC-XRD) and supported by computational studies like density functional theory (DFT) . These analyses provide insights into the geometry, vibrational frequencies, and electronic properties of the molecules. For example, the study of a related compound, 3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine, revealed its molecular and supramolecular structure, which could be compared to the target compound to understand the impact of different substituents on the pyrazole core .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, depending on the functional groups present. For instance, reactions with electrophiles such as acetic anhydride or aromatic aldehydes can occur at the amino groups of 1,5-diaminopyrazoles . Additionally, the presence of tert-butyl and methoxy groups could influence the reactivity of the compound, potentially leading to selective reactions at specific sites on the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of tert-butyl groups can increase steric bulk, affecting the compound's solubility and melting point . The dimethoxyphenyl group could also impact the compound's electronic properties, such as its UV-Vis absorption spectrum, due to the electron-donating nature of the methoxy substituents . Furthermore, the formation of hydrogen-bonded dimers or chains, as observed in similar compounds, could affect the compound's crystallinity and stability .
Propriétés
IUPAC Name |
5-(5-tert-butyl-2,3-dimethoxyphenyl)-1H-pyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2.ClH/c1-15(2,3)9-6-10(11-8-13(16)18-17-11)14(20-5)12(7-9)19-4;/h6-8H,1-5H3,(H3,16,17,18);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEGYQYCYVQQBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)OC)OC)C2=CC(=NN2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-tert-butyl-2,3-dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1286002.png)
![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)











